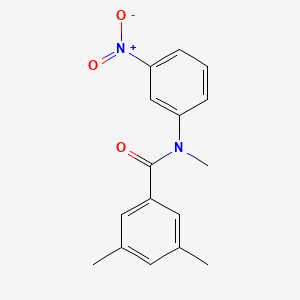

N,3,5-trimethyl-N-(3-nitrophenyl)benzamide

Description

N,3,5-trimethyl-N-(3-nitrophenyl)benzamide is an organic compound with the molecular formula C16H16N2O3 It is a derivative of benzamide, characterized by the presence of three methyl groups and a nitrophenyl group attached to the benzamide core

Properties

IUPAC Name |

N,3,5-trimethyl-N-(3-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-11-7-12(2)9-13(8-11)16(19)17(3)14-5-4-6-15(10-14)18(20)21/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLACBAQSIHWPOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C)C2=CC(=CC=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,5-trimethyl-N-(3-nitrophenyl)benzamide typically involves the acylation of 3,5-dimethylbenzoic acid with 3-nitroaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,3,5-trimethyl-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products Formed

Reduction: 3,5-dimethyl-N-(3-aminophenyl)benzamide.

Oxidation: 3,5-dimethyl-N-(3-nitrosophenyl)benzamide.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N,3,5-trimethyl-N-(3-nitrophenyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,3,5-trimethyl-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the benzamide core can interact with various enzymes and receptors. These interactions can lead to the modulation of biological processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

N,3,5-trimethyl-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group in the para position.

N,3,5-dimethyl-N-(3-nitrophenyl)benzamide: Lacks one methyl group compared to the original compound.

N,3,5-trimethyl-N-(3-nitrophenyl)benzenesulfonamide: Contains a sulfonamide group instead of a benzamide group.

Uniqueness

N,3,5-trimethyl-N-(3-nitrophenyl)benzamide is unique due to the specific positioning of the nitro and methyl groups, which can influence its reactivity and interactions with biological targets. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Biological Activity

N,3,5-trimethyl-N-(3-nitrophenyl)benzamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a nitrophenyl group attached to a benzamide core, which is vital for its interaction with biological targets. The chemical structure can be represented as follows:

This structure suggests potential interactions with various biomolecules, influencing its biological activity.

The mechanism of action of this compound involves its ability to interact with specific enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the benzamide core can form hydrogen bonds with target proteins. This dual interaction enhances its efficacy in various biological assays.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown significant activity against a range of bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-α and IL-6 when administered at therapeutic doses.

3. Enzyme Inhibition

Studies have shown that this compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For example:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Competitive | 12.5 |

| Lipoxygenase | Non-competitive | 15.0 |

These results indicate its potential utility in treating conditions associated with excessive inflammation.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound involved testing against clinical isolates of Staphylococcus aureus. The results showed that the compound inhibited bacterial growth effectively, supporting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Response

In a controlled trial involving mice subjected to induced inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups. Histological examination revealed reduced infiltration of inflammatory cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.